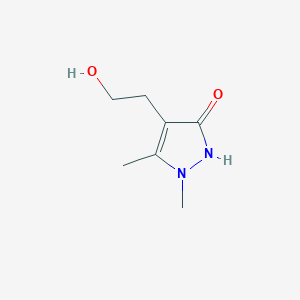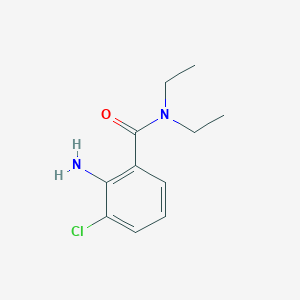
2-Amino-3-chloro-N,N-diethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-chloro-N,N-diethylbenzamide is an organic compound with the molecular formula C11H15ClN2O It is a derivative of benzamide, featuring an amino group at the second position, a chlorine atom at the third position, and two ethyl groups attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-N,N-diethylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzoic acid.
Amidation: The 3-chlorobenzoic acid is converted to 3-chlorobenzoyl chloride using thionyl chloride (SOCl2).
Amine Introduction: The 3-chlorobenzoyl chloride is then reacted with diethylamine to form 3-chloro-N,N-diethylbenzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloro-N,N-diethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Depending on the nucleophile, products like 2-amino-3-azido-N,N-diethylbenzamide or 2-amino-3-thiocyanato-N,N-diethylbenzamide.
Oxidation Products: 2-Nitro-3-chloro-N,N-diethylbenzamide.
Hydrolysis Products: 3-chlorobenzoic acid and diethylamine.
Scientific Research Applications
2-Amino-3-chloro-N,N-diethylbenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-N,N-diethylbenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating their activity and influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-N,N-diethylbenzamide: Similar structure but with the chlorine atom at the fifth position.
2-Amino-3-chloro-N,N-dimethylbenzamide: Similar structure but with methyl groups instead of ethyl groups.
3-Amino-4-chloro-N,N-diethylbenzamide: Similar structure but with the amino group at the third position and chlorine at the fourth position.
Uniqueness
2-Amino-3-chloro-N,N-diethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
88733-52-2 |
|---|---|
Molecular Formula |
C11H15ClN2O |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
2-amino-3-chloro-N,N-diethylbenzamide |
InChI |
InChI=1S/C11H15ClN2O/c1-3-14(4-2)11(15)8-6-5-7-9(12)10(8)13/h5-7H,3-4,13H2,1-2H3 |
InChI Key |
ZNHOOCJLALUCBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



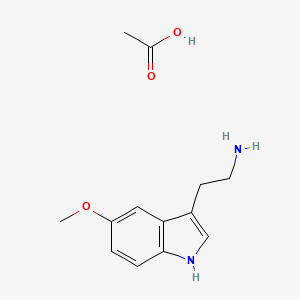
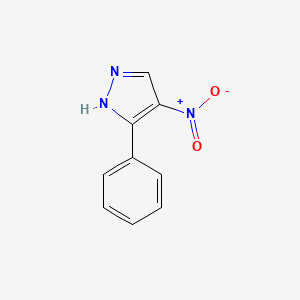



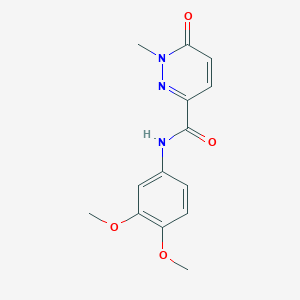
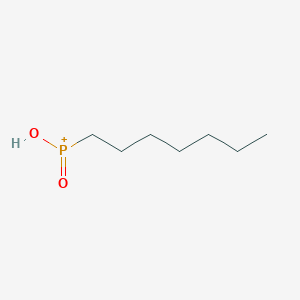
![4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid](/img/structure/B14142175.png)
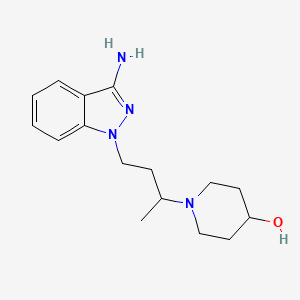
![N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-phenoxyacetamide](/img/structure/B14142197.png)

